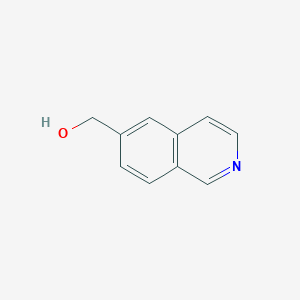

(Isoquinolin-6-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinolin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRLIZNMBKEUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622641 | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-59-8 | |

| Record name | 6-Isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188861-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Isoquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Isoquinoline (B145761) Core Construction Relevant to (Isoquinolin-6-yl)methanol

The formation of the bicyclic isoquinoline ring system is a cornerstone of synthesizing this compound. Methodologies can be broadly categorized into those that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through intramolecular cyclization and those that construct the scaffold via coupling reactions.

Classical name reactions provide reliable and well-established routes to the isoquinoline core through intramolecular electrophilic aromatic substitution. To synthesize a 6-substituted isoquinoline like the parent structure of this compound, these methods would require a starting phenethylamine or benzylamine derivative with a substituent at the meta-position.

Bischler-Napieralski Reaction This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.org The reaction is typically carried out in refluxing acidic conditions using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com The resulting dihydroisoquinoline can then be dehydrogenated (oxidized) to the aromatic isoquinoline using reagents such as palladium on carbon (Pd/C). pharmaguideline.com

The mechanism proceeds via an intramolecular electrophilic substitution. jk-sci.com The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com For a 6-substituted product, the cyclization would occur at the position para to an activating group on the starting β-phenylethylamide. jk-sci.com

Pictet-Spengler Reaction The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a 1,2,3,4-tetrahydroisoquinoline. name-reaction.comorganicreactions.org This reaction is a special case of the Mannich reaction. organicreactions.org The process begins with the formation of an imine (or iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. name-reaction.comquimicaorganica.org Subsequent aromatization through oxidation yields the isoquinoline scaffold. Ring closure is favored under mild conditions when electron-donating substituents are present on the phenyl ring. pharmaguideline.com

Pomeranz-Fritsch Reaction This method synthesizes the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine. wikipedia.org The reaction is promoted by a strong acid, such as concentrated sulfuric acid, and involves the formation of a benzalaminoacetal intermediate (a Schiff base). thermofisher.comchemistry-reaction.com An acid-catalyzed intramolecular cyclization then occurs, followed by the elimination of two alcohol molecules to yield the aromatic isoquinoline. wikipedia.orgchemistry-reaction.com The Pomeranz-Fritsch reaction is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.org Modified versions of this reaction, such as the Schlittler-Muller and Bobbitt modifications, can provide access to C1-substituted or tetrahydroisoquinoline derivatives, respectively. thermofisher.comnih.gov

| Reaction | Key Reactants | Intermediate Product | Typical Reagents |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | 3,4-Dihydroisoquinoline | POCl₃, P₂O₅ wikipedia.org |

| Pictet-Spengler | β-Phenylethylamine + Aldehyde/Ketone | 1,2,3,4-Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) pharmaguideline.comorganicreactions.org |

| Pomeranz-Fritsch | Benzaldehyde + 2,2-Dialkoxyethylamine | Isoquinoline | Concentrated H₂SO₄ thermofisher.com |

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of heterocyclic systems. Palladium-catalyzed reactions offer a powerful and versatile approach to substituted isoquinolines, allowing for the convergent assembly of the core from readily available precursors. nih.gov

A notable advancement is the Larock isoquinoline synthesis, which involves a palladium-catalyzed cyclization/cross-coupling cascade of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to create 3,4-disubstituted isoquinolines. acs.org Other variations include the cyclization of 2-alkynyl-substituted arylaldimines, which can be followed by a Heck reaction to introduce further substitution at the 4-position. researchgate.net These methods demonstrate high functional group tolerance and provide direct access to complex isoquinoline derivatives. organic-chemistry.org

Enantioselective Synthesis of Isoquinoline Derivatives Relevant to this compound

While this compound itself is achiral, the isoquinoline scaffold is a core component of numerous chiral natural products and pharmacologically active molecules. clockss.orgmdpi.com Therefore, the development of enantioselective methods to synthesize chiral isoquinoline derivatives is of significant interest. These methods typically focus on establishing a stereocenter at the C-1 position of a tetrahydroisoquinoline ring.

Asymmetric reduction of a C=N double bond in a dihydroisoquinoline or an isoquinolinium salt is one of the most direct and atom-economical strategies for producing chiral 1-substituted tetrahydroisoquinolines. mdpi.com

Asymmetric Hydrogenation This approach commonly employs transition-metal catalysts, such as iridium or rhodium complexes, coordinated to chiral phosphine ligands. mdpi.comnih.gov The catalytic asymmetric hydrogenation of prochiral 3,4-dihydroisoquinolines or isoquinolinium salts can afford the corresponding chiral tetrahydroisoquinolines with high enantioselectivity (up to 99% ee). mdpi.comnih.gov The reaction is often performed under hydrogen pressure, and additives like strong Brønsted acids (e.g., HCl) can enhance both reactivity and enantioselectivity by activating the substrate. researchgate.net

Asymmetric Transfer Hydrogenation Asymmetric transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. Chiral catalysts, such as Cp*Ir(TsDPEN), are effective for the reduction of 1-aryl-3,4-dihydroisoquinolines, providing access to chiral tetrahydroisoquinoline alkaloids. mdpi.com

The use of a chiral auxiliary is a classical and reliable strategy for controlling stereochemistry. wikipedia.org In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

For isoquinoline synthesis, natural amino acids or their derivatives, such as those from alanine, have been used as chiral auxiliaries to produce chiral 1-substituted isoquinoline derivatives with high stereoselectivity. nih.govjst.go.jp Other widely used auxiliaries include Ellman's tert-butanesulfinamide, which can be used to synthesize chiral 1-benzyltetrahydroisoquinoline natural products. researchgate.net The auxiliary is typically attached to the nitrogen atom, guiding the addition of a nucleophile to the C1 position before being cleaved.

In recent years, both organocatalysis and novel transition-metal-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of isoquinolines.

Organocatalysis Chiral organocatalysts, such as chiral phosphoric acids, have been successfully employed in asymmetric variants of classical reactions. For instance, a highly enantioselective Pictet-Spengler reaction can be achieved using a chiral phosphoric acid to catalyze the cyclization, yielding axially chiral tetrahydroisoquinolines with excellent enantioselectivity (up to 99% ee). acs.orgnih.gov

Transition-Metal-Catalyzed Asymmetric Synthesis Beyond asymmetric reduction, other transition-metal-catalyzed processes have been developed. A one-pot, asymmetric sequential process combining a chiral phosphine and a gold catalyst has been used for the enantioselective synthesis of dihydroisoquinoline derivatives. thieme-connect.com This method involves an initial aza-Morita–Baylis–Hillman reaction followed by an intramolecular annulation. thieme-connect.com Additionally, the first asymmetric Larock isoquinoline synthesis was recently developed using a palladium catalyst with a Walphos ligand to produce axially chiral 3,4-disubstituted isoquinolines with high yields and enantiomeric ratios. acs.org

| Approach | Method | Key Features | Typical Catalysts/Reagents |

|---|---|---|---|

| Asymmetric Reduction | Asymmetric Hydrogenation | Direct reduction of C=N bond under H₂ pressure. | Ir or Rh complexes with chiral phosphine ligands mdpi.com |

| Asymmetric Transfer Hydrogenation | Uses a hydrogen donor instead of H₂ gas. | CpIr(TsDPEN) mdpi.com | |

| Chiral Auxiliary | Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral group to direct stereoselection. | Alanine derivatives, *tert-butanesulfinamide nih.govresearchgate.net |

| Organo- & TM-Catalysis | Organocatalysis | Metal-free catalysis of classical reactions. | Chiral Phosphoric Acids acs.org |

| Transition-Metal Catalysis | Novel asymmetric C-C and C-N bond formations. | Chiral Phosphine/Gold, Palladium/Walphos acs.orgthieme-connect.com |

Derivatization Strategies of the Isoquinoline Ring System

The functionalization of the isoquinoline core at various positions is a key strategy for modulating the physicochemical properties and biological activities of its derivatives. For this compound, derivatization efforts have primarily focused on the nitrogen atom and the carbon atoms of the pyridine ring (C-1, C-3, and C-4), as these positions are often crucial for interaction with biological targets.

Structural Scaffolding and Modifications within the Isoquinoline Framework

Beyond simple functionalization, the isoquinoline framework of this compound can be incorporated into more complex molecular architectures. This involves the construction of fused ring systems or the introduction of substantial structural modifications to create novel scaffolds.

One approach involves the synthesis of tricyclic isoquinoline derivatives. For example, the reaction of 1-methyl-3,4-dihydroisoquinolines bearing substituents on the benzene ring with reagents like dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of fused pyrrolo[2,1-a]isoquinoline systems mdpi.com. While this example starts from a dihydroisoquinoline, it highlights a strategy for elaborating the core structure.

Furthermore, the isoquinoline unit can serve as a key component in the design of larger, more complex molecules with specific therapeutic applications. For instance, isoquinoline derivatives have been explored as scaffolds for CXCR4 antagonists, where the isoquinoline moiety plays a crucial role in the molecule's activity nih.gov.

Bioconjugation Chemistry of Isoquinoline Derivatives

The conjugation of small molecules to biomolecules, such as proteins or nucleic acids, is a powerful strategy in drug discovery and chemical biology. While specific bioconjugation studies involving this compound are not widely reported, the principles of bioconjugation can be applied to this molecule, particularly by leveraging the reactive hydroxymethyl group.

The primary alcohol of this compound can be a versatile handle for bioconjugation. It can be oxidized to an aldehyde or a carboxylic acid, which can then be coupled to amino groups on proteins or other biomolecules through reductive amination or amide bond formation, respectively.

Alternatively, the hydroxyl group can be derivatized with a linker containing a bioorthogonal reactive group, such as an azide or an alkyne, for subsequent click chemistry reactions. Another strategy involves converting the hydroxyl group into a good leaving group, allowing for nucleophilic substitution by functionalities on a biomolecule.

| Reactive Handle on this compound Derivative | Conjugation Chemistry | Biomolecule Target |

| Aldehyde (from oxidation of the alcohol) | Reductive Amination | Primary amines (e.g., lysine residues in proteins) |

| Carboxylic Acid (from oxidation of the alcohol) | Amide Coupling (e.g., using EDC, NHS) | Primary amines (e.g., lysine residues in proteins) |

| Azide or Alkyne (introduced via a linker) | Click Chemistry (e.g., CuAAC, SPAAC) | Alkyne or azide-modified biomolecules |

Investigations into Biological Activities and Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of Isoquinoline (B145761) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For isoquinoline derivatives, these studies have been crucial in optimizing their therapeutic potential. Research has shown that the type and position of substituents on the isoquinoline ring system play a critical role in determining the potency and selectivity of these compounds. nih.govnih.gov For instance, in a series of 5,8-disubstituted tetrahydroisoquinolines investigated for activity against M. tuberculosis, N-methylpiperazine was identified as the preferred substituent at the 8-position. nih.gov SAR analysis of certain naphthylisoquinoline alkaloids indicated that O-methylation in the naphthalene portion and the substitution pattern of the isoquinoline part are crucial for their cytotoxic activities. nih.gov

Fragment-based drug discovery has also been employed, using the isoquinoline scaffold as a template for developing kinase inhibitors. researchoutreach.org By screening a library of isoquinoline fragments and then merging the "hit" fragments, researchers have been able to design potent compounds without prior knowledge of the ligand-bound X-ray structure of the target enzyme. researchoutreach.org For example, merging a derivative substituted at position 4 with one substituted at position 6 resulted in a compound with mid-nanomolar inhibition of its target kinase. researchoutreach.org A separate merge of 5-substituted and 7-substituted derivatives yielded an even more potent inhibitor. researchoutreach.org These studies underscore the importance of systematic structural modification in harnessing the therapeutic potential of the isoquinoline core.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnanobioletters.com This approach is instrumental in predicting the activity of new compounds before their synthesis, thereby saving time and resources. nanobioletters.comresearchgate.net

For isoquinoline and related quinoline (B57606) derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed to elucidate the structural requirements for their anticancer activity. nih.govnih.gov These models help to understand how steric, electrostatic, and hydrophobic fields of the molecules influence their bioactivity. nih.govinsilico.eu For instance, a 3D-QSAR study on CDK8 inhibitors revealed that the bioactivity is significantly affected by steric, electrostatic, and hydrogen bond donor interactions. nih.gov Based on these models, new compounds with potentially enhanced activity can be designed. researchgate.netnih.gov QSAR models have been successfully developed for various isoquinoline derivatives targeting different aspects of cancer, such as P-glycoprotein inhibition and topoisomerase I inhibition, demonstrating the broad applicability of this technique in optimizing isoquinoline-based drug candidates. nih.govresearchgate.net

Understanding the molecular interactions between isoquinoline derivatives and their biological targets is key to rational drug design. nih.gov Techniques like molecular docking are widely used to predict and analyze the binding modes of these ligands within the active sites of proteins or with nucleic acids. researchgate.netnih.gov

Isoquinoline alkaloids can exert their anticancer effects by binding to nucleic acids, thereby modulating their stability and altering interactions with proteins involved in DNA replication and repair. semanticscholar.org Molecular docking studies have revealed that these compounds can also interact with specific enzymes crucial for cancer cell survival. For example, docking studies of quinoline derivatives with cyclin-dependent kinase CK2 and HIV reverse transcriptase have shown strong binding patterns, helping to explain their observed inhibitory activity. researchgate.netnih.gov These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. nih.govnih.gov The ability to visualize these interactions allows for the design of new derivatives with improved affinity and selectivity for their intended targets. nih.gov

Pharmacological Potential and Therapeutic Applications of Isoquinoline Derivatives

The diverse biological properties of isoquinoline derivatives have established them as a "privileged scaffold" in medicinal chemistry, with applications ranging from anticancer to antimicrobial therapies. semanticscholar.orgnih.gov Naturally occurring isoquinoline alkaloids like morphine and berberine have long been used in medicine, and synthetic derivatives continue to be a rich source of new therapeutic agents. semanticscholar.orgnih.gov

The anticancer properties of isoquinoline derivatives are well-documented, with numerous studies demonstrating their ability to induce cell death in various cancer cell lines. nih.govnih.gov These compounds act through multiple mechanisms, including the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govresearchgate.net Some derivatives function by binding to and disrupting the structure of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov Others interfere with DNA replication and transcription by targeting enzymes like topoisomerase. nih.gov

Several synthetic tetrahydroisoquinoline and isoquinoline derivatives have shown significant cytotoxic effects against human cancer cell lines. researchgate.net The broad-spectrum anticancer potential of this class of compounds makes them promising candidates for the development of new chemotherapeutic agents. nih.gov

| Compound Type | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Lamellarin D | Prostate Cancer (DU-145, LNCaP) | Potent cytotoxic activity | |

| Lamellarin D | Leukemia (K562) | High apoptotic activities in the micromolar range | |

| Lamellarins D, K, M | Various tumor cells | Cytotoxicity in the nanomolar range (38–110 nM) | |

| Pyrrolo[2,1-a]isoquinoline derivatives | T47D (Breast Cancer) & HeLa (Cervical Cancer) | IC50 values ranging from 1.93 to 33.84 µM | researchgate.net |

| Naphthylisoquinoline alkaloids (e.g., Ancistroyafungines B and D) | PANC-1 (Pancreatic Cancer) | Preferential cytotoxicity (PC50) values of 7.60 µM and 9.70 µM, respectively | nih.gov |

A key strategy in modern cancer therapy is the targeted inhibition of proteins that regulate the cell cycle, such as Cyclin-Dependent Kinases (CDKs). nih.gov Over-activation of CDKs is a common feature in many cancers, making them an attractive target for therapeutic intervention. nih.gov Several heterocyclic compounds, including isoquinoline derivatives, have been reported as potent CDK inhibitors. nih.govnih.gov For example, certain novel tetrahydroisoquinolines have been identified as significant inhibitors of CDK2. nih.gov Similarly, other studies have focused on designing isoquinoline and naphthyridine derivatives as inhibitors of CDK8 and CDK9, which are involved in transcriptional regulation. nih.govresearchgate.net Inhibition of these kinases can lead to cell cycle arrest and prevent the proliferation of cancer cells. nih.gov

Another critical cellular process exploited in cancer therapy is the ubiquitin-proteasome system, which is responsible for the degradation of most cellular proteins. nih.govnih.govjcpjournal.org This system plays a vital role in regulating the levels of proteins involved in cell cycle progression and apoptosis. jcpjournal.org Targeting the proteasome to either block the degradation of tumor suppressor proteins or promote the degradation of oncoproteins is a validated anticancer strategy. jcpjournal.org While specific isoquinoline derivatives that directly modulate proteasomal degradation are an area of active research, the pathway itself is a crucial component of the cellular machinery that can be influenced by compounds that affect protein stability and ubiquitination, processes often linked to CDK activity. nih.govgenome.jp

Isoquinoline derivatives exhibit a broad spectrum of antimicrobial activities, making them a valuable scaffold for developing new agents to combat infectious diseases. mdpi.comnih.govresearchgate.net This is particularly important given the rise of drug-resistant pathogens.

Numerous studies have reported the synthesis of novel isoquinoline compounds with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain tricyclic isoquinoline derivatives have shown efficacy against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com A class of alkynyl isoquinolines has demonstrated strong bactericidal activity against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov Some of these compounds are also effective against intracellular bacteria, a significant advantage over existing drugs like vancomycin. nih.gov

In addition to antibacterial effects, isoquinoline derivatives have shown promise as antifungal agents. nih.govresearchgate.net Chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, have exhibited notable activity against various fungi. nih.gov The antiprotozoal potential of this scaffold has also been explored, with studies investigating isoquinoline derivatives for activity against parasites like Plasmodium falciparum, the causative agent of malaria. researchgate.net

| Compound/Derivative Type | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Alkynyl Isoquinoline (Compound 25) | Staphylococcus aureus | 0.5 µg/mL | nih.gov |

| Alkynyl Isoquinoline (Compound 27) | Staphylococcus aureus | 0.5 µg/mL | nih.gov |

Anti-inflammatory and Analgesic Effects

Isoquinoline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. mdpi.comnih.govgenome.jp Naturally occurring isoquinoline alkaloids, such as sinomenine, are known to possess a wide range of pharmacodynamic properties, including anti-inflammatory effects, making them valuable lead compounds in drug research. acs.org The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. For instance, some synthetic isoquinoline derivatives have been shown to act as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. mdpi.com

The analgesic, or pain-relieving, properties of these compounds are often linked to their anti-inflammatory actions. nih.gov The acetic acid-induced writhing test, a common model for evaluating analgesic activity, has been used to confirm the peripheral and central analgesic effects of novel isoquinoline derivatives. genome.jpnih.gov Some derivatives of sinomenine, for example, have been investigated for their analgesic effects using the hot plate method, a model for central analgesic activity. acs.org

Antihypertensive and Cardioprotective Activities

The cardiovascular effects of isoquinoline alkaloids have been a significant area of study. Certain bisbenzylisoquinoline alkaloids, such as tetrandrine, have been shown to possess antihypertensive effects in both experimental animal models and hypertensive patients. The mechanisms contributing to this blood pressure-lowering effect are multifaceted; tetrandrine, for example, exhibits calcium antagonistic effects and also interacts with muscarinic (M) receptors. Berberine, another well-studied isoquinoline alkaloid, is used for its antiarrhythmic effects and in the treatment of hypertension. nih.gov

Beyond blood pressure regulation, isoquinoline derivatives also exhibit cardioprotective properties. Studies have evaluated the ability of certain 1,2,3,4-tetrahydroisoquinoline alkaloids to protect heart tissue under conditions of hypoxia (low oxygen). nih.gov These protective activities are linked to the modulation of cardiomyocyte Ca2+-transport systems. nih.gov The broad utility of isoquinoline-based drugs is evident in their application for treating conditions like atherosclerosis, myocardial infarction, and heart failure. nih.gov

Neuroprotective and Central Nervous System Modulation

Isoquinoline alkaloids are recognized for their significant neuroprotective effects, making them promising candidates for treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. These compounds, many of which can cross the blood-brain barrier, exert their effects through multiple mechanisms.

Key neuroprotective actions include:

Reducing Inflammation: Several isoquinoline alkaloids inhibit neuroinflammation, a key factor in the progression of neurodegenerative disorders.

Combating Oxidative Stress: They can protect nerve cells from oxidative damage by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Regulating Autophagy: Some alkaloids help regulate the process of autophagy, the cellular mechanism for clearing damaged components, which is crucial for neuronal health.

Modulating Calcium Homeostasis: Derivatives like tetrandrine can regulate Ca2+ channels, preventing neuronal damage caused by calcium overload.

Tetrahydropalmatine, for instance, not only reduces neuronal apoptosis by these mechanisms but may also promote the repair and regeneration of neurons after injury.

Enzyme Inhibitory Actions (e.g., AKR1C3, PDE4, Topoisomerase-I, Cyclooxygenase)

The isoquinoline scaffold has proven to be a versatile template for designing potent and selective enzyme inhibitors, a key strategy in modern drug development.

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is a therapeutic target in certain cancers. A study of nineteen isoquinoline alkaloids identified stylopine as the most potent inhibitor of a recombinant AKR1C3 enzyme, demonstrating its potential as a model compound for developing new anticancer drugs.

Phosphodiesterase 4 (PDE4): PDE4 inhibitors are used to treat inflammatory diseases. Novel 1-phenyl-3,4-dihydroisoquinoline and tetrahydroisoquinoline derivatives have been developed as potent and selective PDE4 inhibitors. Structure-aided design has led to the discovery of compounds with high potency and good pharmacokinetic profiles for treating conditions like psoriasis.

Topoisomerase-I: This enzyme is a critical target for cancer chemotherapy. Indenoisoquinoline derivatives represent a major class of Topoisomerase I inhibitors that trap the enzyme-DNA complex, leading to cancer cell death. These compounds have shown promise for overcoming some of the limitations of other drugs in this class and several are in clinical trials.

Cyclooxygenase (COX): As mentioned previously, these enzymes are targets for anti-inflammatory drugs. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of COX-2.

Table 1: Isoquinoline Derivatives as Enzyme Inhibitors

| Enzyme Target | Example Derivative Class | Key Findings |

|---|---|---|

| AKR1C3 | Protoberberine Alkaloids | Stylopine identified as a potent inhibitor, serving as a lead for anticancer drug development. |

| PDE4 | 1-Phenyl-3,4-dihydroisoquinolines | Novel, selective inhibitors developed for inflammatory diseases through structure-based design. |

| Topoisomerase-I | Indenoisoquinolines | Act as "interfacial inhibitors" by trapping the TOP1-DNA cleavage complex; in clinical development. |

| Cyclooxygenase-2 | 2-Benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones | Demonstrated potent and selective inhibition of COX-2 in cellular assays. |

Antagonism of Receptors (e.g., CD36, CXCR4, D2)

In addition to inhibiting enzymes, isoquinoline derivatives have been designed to act as antagonists that block the function of specific cell surface receptors.

CD36: The scavenger receptor CD36 is involved in fatty acid uptake and has been implicated in nonalcoholic fatty liver disease. The isoquinoline alkaloid Berberine has been found to relieve hepatic steatosis by inhibiting the protein levels of both hepatic and intestinal CD36.

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) plays a role in HIV infection and cancer metastasis. A novel series of 1,2,3,4-tetrahydroisoquinoline (TIQ) analogues have been identified as highly potent and selective CXCR4 antagonists. These compounds effectively block the receptor's function and have shown potent anti-HIV activity.

Dopamine D2 Receptor: D2 receptor antagonists are central to the treatment of psychosis. The isoquinoline alkaloid tetrahydropalmatine is known to be a D2 receptor antagonist. Furthermore, the core structure is related to established antipsychotics like aripiprazole, which acts as a D2 partial agonist.

Elucidation of Mechanisms of Action for Isoquinoline-Based Agents

The diverse pharmacological effects of isoquinoline-based agents stem from their ability to interact with a wide array of biological targets. The mechanisms of action are often complex and can involve multiple pathways. For instance, the anti-platelet aggregation effect of some pyrimido-isoquinoline derivatives is achieved by inhibiting phosphodiesterase, which leads to an increase in intracellular cAMP levels and a subsequent reduction in calcium mobilization.

In the context of neuroprotection, isoquinoline alkaloids operate through a combination of anti-inflammatory, anti-oxidative, and anti-apoptotic pathways. Their cardiovascular effects can be attributed to the modulation of ion channels (e.g., Ca2+, Na+, K+) and antagonism at specific receptors. nih.gov For anticancer agents like the indenoisoquinolines, the primary mechanism is interfacial inhibition of the Topoisomerase I-DNA complex, which prevents the re-ligation of the DNA strand and triggers cell death. This ability to modulate such fundamental cellular processes underscores the therapeutic importance of the isoquinoline scaffold.

Isoquinoline Derivatives in Drug Discovery and Lead Optimization

The isoquinoline ring is considered a privileged scaffold in drug design, frequently serving as the structural foundation for new therapeutic agents. Its versatility allows medicinal chemists to synthesize large libraries of derivatives and systematically study their structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity.

The process of lead optimization involves refining an initial "hit" compound to improve its drug-like properties. For isoquinoline derivatives, this can involve:

Bioisosteric Replacement: Swapping one part of the molecule for another with similar physical or chemical properties to improve efficacy or pharmacokinetics.

Functional Group Modification: Adding or altering functional groups to enhance binding to the target, improve solubility, or reduce metabolic liability.

Structure-Based Design: Using the known 3D structure of a target enzyme or receptor to design derivatives that fit more precisely into the active site.

This iterative cycle of design, synthesis, and testing has led to the development of highly optimized isoquinoline-based candidates for a wide range of diseases, including potent CXCR4 antagonists, selective PDE4 inhibitors, and novel Topoisomerase I inhibitors currently in clinical trials.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of a molecule. For (isoquinolin-6-yl)methanol, these calculations could determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Further calculations could elucidate properties such as the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis would reveal details about orbital interactions, charge transfer, and the stability arising from hyperconjugation. However, specific values and detailed findings from such studies on this compound have not been reported in the searched literature.

Molecular Docking and Ligand Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial in drug discovery for estimating the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein.

A typical molecular docking study for this compound would involve:

Preparation of the Ligand and Receptor: Three-dimensional structures of this compound and the target protein would be prepared and optimized.

Docking Simulation: Using software like AutoDock, the ligand would be docked into the active site of the receptor.

Analysis of Results: The resulting poses would be scored based on binding energy (e.g., in kcal/mol) to predict the most stable complex. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein would be analyzed.

Such studies would provide predictions of its potential as an inhibitor or modulator of various biological targets. At present, there are no published studies detailing specific docking scores or binding interactions for this compound against any particular protein target.

Conformational Analysis and Geometrical Optimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Geometrical optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For this compound, this analysis would identify the most stable conformers (ground states) and the transition states for their interconversion. These studies, typically performed using quantum chemical methods, are essential for understanding the molecule's flexibility and the three-dimensional shape it is most likely to adopt. The optimization process ensures that the calculated properties correspond to a true energy minimum. While this is a standard computational procedure, specific reports detailing the optimized geometry, bond lengths, bond angles, or rotational barriers for this compound are not available in the reviewed literature.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (Isoquinolin-6-yl)methanol, both ¹H and ¹³C NMR spectroscopy would be utilized to confirm its molecular structure.

In a hypothetical ¹H NMR spectrum, the protons of the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzene (B151609) portion of the isoquinoline would show a distinct splitting pattern based on their coupling with neighboring protons. The protons at positions 1 and 3 of the pyridine (B92270) ring are typically the most deshielded. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton, in the upfield region of the aromatic signals (around δ 4.5-5.0 ppm). The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the isoquinoline ring would resonate in the downfield region (δ 120-160 ppm), with the carbons adjacent to the nitrogen atom showing characteristic shifts. The carbon of the methylene group would be found at a higher field (around δ 60-70 ppm).

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar isoquinoline structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~9.2 | C1: ~152 |

| H3 | ~8.5 | C3: ~143 |

| H4 | ~7.6 | C4: ~120 |

| H5 | ~8.0 | C4a: ~135 |

| H7 | ~7.8 | C5: ~128 |

| H8 | ~7.7 | C6: ~138 |

| -CH₂- | ~4.8 | C7: ~125 |

| -OH | Variable | C8: ~127 |

| C8a: ~129 | ||

| -CH₂OH: ~64 |

Mass Spectrometry for Conjugate Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₉NO.

In the context of conjugate analysis, mass spectrometry is invaluable for identifying and characterizing molecules that have been linked to this compound. For instance, if this compound were conjugated to another molecule, such as a peptide or a drug, mass spectrometry could be used to determine the mass of the resulting conjugate, thereby confirming the success of the conjugation reaction. Tandem mass spectrometry (MS/MS) could further be employed to fragment the conjugate, providing structural information about both the this compound moiety and the molecule it is attached to. A patent describing a related structure, [2-(isopropylamino)-1,2,3,4-tetrahydroisoquinolin-6-yl]methanol, reports a mass spectrum with a molecular ion peak (M+H⁺) at m/z 282, which corresponds to its protonated form. This illustrates how mass spectrometry is used to confirm the identity of such derivatives.

Table 2: Illustrative Mass Spectrometry Data for an Isoquinoline Derivative

| Compound | Ionization Mode | Observed m/z (M+H⁺) | Molecular Formula | Reference |

| [2-(isopropylamino)-1,2,3,4-tetrahydroisoquinolin-6-yl]methanol | ESI +ve | 282 | C₁₃H₂₀N₂O | Patent Data |

UV-Vis and Fluorescence Spectroscopy for Mechanistic and Biophysical Insights

UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule and are particularly useful for compounds containing chromophores, such as the isoquinoline ring system.

The isoquinoline core of this compound is expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. Typically, isoquinoline and its derivatives show multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the ring.

Table 3: General Photophysical Properties of Isoquinoline Derivatives

| Property | Typical Range for Isoquinolines | Information Gained |

| UV-Vis Absorption (λmax) | 250 - 350 nm | Electronic transitions, chromophore structure |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Probability of electronic transition |

| Fluorescence Emission (λem) | 350 - 500 nm | Excited state energy, environmental sensitivity |

| Fluorescence Quantum Yield (ΦF) | Variable | Efficiency of the fluorescence process |

| Fluorescence Lifetime (τ) | Nanoseconds | Duration of the excited state |

Lack of Specific Research Hinders Detailed Analysis of this compound in Materials Science

Isoquinoline and its derivatives are recognized for their versatile chemical properties and have been explored for various applications, including in the synthesis of fluorescent sensors and corrosion inhibitors. The core isoquinoline structure serves as a valuable scaffold in the design of functional molecules. However, the role of the methanol group at the 6-position of the isoquinoline ring in directing the synthesis of new materials has not been specifically documented in the available literature.

General synthetic routes for isoquinoline derivatives are well-established, highlighting their potential as building blocks in organic and materials chemistry. The reactivity of the hydroxyl group in this compound could theoretically allow it to be incorporated into larger molecular structures, such as polymers or metal-organic frameworks (MOFs), through esterification or other condensation reactions. In such a role, the isoquinoline moiety would be integrated into the material's backbone or as a pendant group, potentially imparting specific optical, electronic, or thermal properties.

However, without concrete research findings, any discussion of its role in the development of novel materials would be purely speculative. There are no detailed studies, data tables, or specific examples of materials synthesized using this compound as a precursor to report at this time. Further research and publications are needed to elucidate the potential of this specific chemical intermediate in the field of materials science.

Future Perspectives and Research Challenges

Development of More Efficient, Sustainable, and Green Synthetic Routes

A primary challenge in isoquinoline (B145761) chemistry is the reliance on traditional synthetic methods that are often environmentally taxing. rsc.orgnih.gov Future research is heavily focused on the principles of green chemistry. tandfonline.com This involves designing novel synthetic pathways that are more atom-economical, utilize benign solvents (such as water), employ recyclable catalytic systems, and are more energy-efficient through techniques like photocatalysis or microwave-assisted reactions. rsc.orgnih.govrsc.org The goal is to make the synthesis of complex isoquinoline derivatives both economically viable and environmentally sustainable. researchgate.net

Exploration of Bioisosterism in Isoquinoline-Based Drug Design

Bioisosterism is a powerful strategy in medicinal chemistry for optimizing lead compounds. ufrj.brresearchgate.net It involves the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govuniroma1.it The application of bioisosterism to the isoquinoline scaffold is a promising area of research. rsc.org By systematically replacing parts of an isoquinoline-based lead molecule with appropriate bioisosteres, medicinal chemists can fine-tune its properties to enhance efficacy and reduce toxicity.

Advancements in Targeted Therapeutic Strategies Utilizing Isoquinoline Scaffolds

The versatility of the isoquinoline scaffold makes it an ideal framework for designing targeted therapies. tandfonline.com Fused pyrrolo[2,1-a]isoquinolines, for example, have emerged as potent topoisomerase inhibitors and cytotoxic agents for cancer therapy. nih.gov Future research will likely focus on designing isoquinoline derivatives that can selectively inhibit specific molecular targets, such as kinases, proteases, or receptors that are implicated in diseases like cancer or neurodegenerative disorders. eurekaselect.com This targeted approach aims to develop more effective treatments with fewer side effects compared to conventional therapies.

常见问题

Q. What are the key physicochemical properties of (Isoquinolin-6-yl)methanol, and how do they influence experimental design?

this compound is a heterocyclic alcohol with a molecular formula inferred to be C₁₀H₉NO based on structural analogs (e.g., 4-Methylisoquinolin-6-amine: C₁₀H₁₀N₂) . Critical properties include:

- Hydrogen-bonding capacity : The hydroxyl (-OH) and aromatic nitrogen groups enable solubility in polar solvents (e.g., methanol, DMSO) and participation in catalytic interactions.

- Stability : Storage in tight, light-resistant containers under controlled room temperature is recommended to prevent oxidation or photodegradation, as observed in related isoquinoline derivatives .

- Spectral signatures : FTIR can identify -OH stretching (~3200–3600 cm⁻¹) and aromatic C=N/C-C vibrations (1600–1450 cm⁻¹) .

Q. What synthetic methodologies are reported for this compound?

Synthesis routes often involve:

- Reductive amination : Starting from 6-cyanoisoquinoline, reduction with NaBH₄ or LiAlH₄ yields the primary alcohol .

- Buchwald-Hartwig coupling : Palladium-catalyzed functionalization of isoquinoline precursors with methanol derivatives, optimized under inert atmospheres (e.g., N₂) to avoid side reactions .

- Post-functionalization : Hydroxymethylation of isoquinolin-6-amine via formylation followed by reduction (e.g., using NaBH₃CN) .

Q. Which analytical techniques are validated for purity and structural characterization?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) resolve impurities, with UV detection at 254 nm for aromatic systems .

- Karl Fischer (KF) titration : Quantifies residual moisture (<0.5% w/w) to ensure stability in hygroscopic batches .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 160.19 for C₁₀H₉NO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound derivatives?

- Multi-technique validation : Cross-reference NMR (¹H/¹³C), HPLC-MS, and FTIR to distinguish structural isomers (e.g., regioisomers in substitution patterns) .

- Stress testing : Expose samples to heat/light and monitor degradation via LC-MS to identify labile functional groups (e.g., hydroxyl oxidation to ketones) .

- Computational modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and optimize synthetic pathways to reduce byproducts .

Q. What role does this compound play in drug discovery, particularly for kinase modulation?

- IRAK4 inhibition : Structural analogs (e.g., thiourea derivatives) demonstrate binding to interleukin-1 receptor-associated kinase 4 (IRAK4), validated via SPR assays and X-ray crystallography .

- Bioisosteric replacement : The hydroxyl group enhances solubility for in vivo studies, while the isoquinoline core provides π-π stacking with kinase active sites .

- Toxicity screening : Use Ames tests and hepatic microsome assays to evaluate mutagenicity and metabolic stability early in lead optimization .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Catalyst screening : Compare Pd(OAc)₂, Xantphos, and RuPhos ligands for coupling efficiency (>90% yield) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require post-reaction purification via column chromatography .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and minimize over-functionalization .

Q. Are there applications in material science, such as fluorinated polymers or coordination complexes?

- Fluorinated analogs : Derivatives like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol exhibit enhanced thermal stability (TGA: >250°C) for high-performance polymers .

- Metal-organic frameworks (MOFs) : The nitrogen-rich isoquinoline backbone coordinates with Cu²⁺/Zn²⁺, forming porous structures with potential gas storage applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。